2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Description

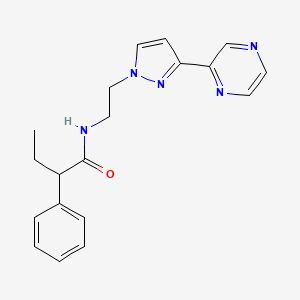

The compound 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide features a hybrid heterocyclic-amide architecture. Its structure includes a pyrazine ring fused to a pyrazole moiety, linked via an ethyl spacer to a 2-phenylbutanamide group. Pyrazine and pyrazole rings are commonly associated with enzyme inhibition (e.g., glycogen synthase kinase 3) and catalytic applications due to their metal-coordinating properties .

Properties

IUPAC Name |

2-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-2-16(15-6-4-3-5-7-15)19(25)22-11-13-24-12-8-17(23-24)18-14-20-9-10-21-18/h3-10,12,14,16H,2,11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXPWXOZALRWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazinyl and pyrazolyl intermediates, followed by their coupling with a phenyl butanamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Comparison

The target compound shares key structural elements with several classes of molecules:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazine-pyrazole system contrasts with pyridazine-pyrazole () but shares nitrogen-rich aromaticity, which enhances π-π stacking and hydrogen-bonding interactions in biological targets.

- Amide Linkage : Unlike the simpler benzamide in , the target’s butanamide chain may confer improved lipophilicity for membrane penetration.

Pharmacological and Functional Potential

- Enzyme Inhibition : Pyrazolylpyridazine derivatives () inhibit glycogen synthase kinase 3, suggesting the target compound’s pyrazine-pyrazole system may similarly interact with kinase ATP-binding pockets.

- Bioactivity Gaps : While ’s acetamide-pyrazole and ’s pyridazine derivatives demonstrate antifungal and cardiovascular activities, the target compound’s specific biological profile remains unstudied but inferable from structural analogs.

Q & A

Q. What are the key synthetic routes for 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide?

- The synthesis typically involves: (i) Preparation of the pyrazine-pyrazole intermediate via cyclocondensation of hydrazine derivatives with diketones under reflux in ethanol . (ii) Coupling the intermediate with 2-phenylbutanoyl chloride using a base (e.g., triethylamine) in polar aprotic solvents like DMF at 0–25°C . (iii) Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assign protons and carbons in the pyrazole, pyrazine, and amide moieties .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve absolute stereochemistry (if crystalline) .

- FT-IR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, pyrazine ring vibrations ~1550 cm⁻¹) .

Q. How is the compound initially screened for biological activity?

- In vitro assays : Enzymatic inhibition (e.g., kinase assays using ADP-Glo™), cytotoxicity (MTT assay in cancer cell lines), and antimicrobial susceptibility testing (MIC determination) .

- Ligand-receptor binding : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity .

Advanced Research Questions

Q. How can reaction yields for the pyrazine-pyrazole intermediate be optimized?

- Solvent screening : Compare DCM (low polarity) vs. THF (moderate polarity) to balance solubility and reactivity .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps improve regioselectivity .

- Stoichiometry adjustments : Excess hydrazine (1.2–1.5 eq.) ensures complete cyclocondensation .

- In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at peak conversion .

Q. What strategies resolve contradictory IC₅₀ values across assay platforms?

- Orthogonal validation : Compare enzymatic activity (e.g., radiometric assays) with cellular viability (ATP-lite assays) .

- Compound stability checks : Incubate the compound in assay buffer (37°C, 24h) and re-analyze via LC-MS to detect degradation .

- Target-specific controls : Use knockout cell lines or isoform-selective inhibitors to confirm on-target effects .

Q. How to design mechanistic studies for its enzyme inhibition?

- Kinetic analysis : Perform Michaelis-Menten experiments to distinguish competitive/non-competitive inhibition .

- Molecular docking : Use AutoDock Vina to predict binding poses against crystal structures of target enzymes (e.g., kinases) .

- Site-directed mutagenesis : Mutate putative binding residues (e.g., catalytic lysine) to validate docking predictions .

Q. What methodologies improve solubility for in vivo studies?

- Formulation : Use co-solvents (PEG 400, Cremophor EL) or cyclodextrin inclusion complexes .

- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

- Nano-encapsulation : Load into liposomes or PLGA nanoparticles for sustained release .

Q. How to assess metabolic stability and drug-drug interaction risks?

- Liver microsome assays : Incubate with human/rodent microsomes and quantify parent compound via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4, CYP2D6 isoforms using fluorescent probes .

- Plasma protein binding : Equilibrium dialysis to measure free vs. bound fraction .

Data Analysis & Theoretical Frameworks

Q. What computational tools support SAR studies of derivatives?

Q. How to address off-target effects in phenotypic assays?

- Chemical proteomics : Use affinity-based pulldown with biotinylated probes to identify interacting proteins .

- Transcriptomics : RNA-seq to compare gene expression profiles in treated vs. untreated cells .

- CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint synthetic lethal partners .

Q. What statistical approaches validate reproducibility in dose-response studies?

- Replicates : Perform triplicate experiments with independent compound batches .

- Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and R² values .

- Meta-analysis : Pool data from multiple labs to assess inter-study variability .

Advanced Applications

Q. How to evaluate its potential as a fluorescent probe?

- Photophysical profiling : Measure excitation/emission spectra in PBS and DMSO .

- Cellular imaging : Treat live cells and visualize localization via confocal microscopy (e.g., mitochondrial staining) .

- Quenching assays : Test fluorescence changes upon binding to target proteins .

Q. What in vivo models are suitable for pharmacokinetic studies?

- Rodent models : Administer IV/PO doses and collect plasma for LC-MS/MS analysis (Tmax, Cmax, AUC) .

- Humanized liver mice : Assess species-specific metabolism differences .

- Microdosing : Use ¹⁴C-labeled compound to track distribution via AMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.